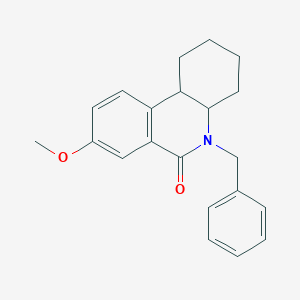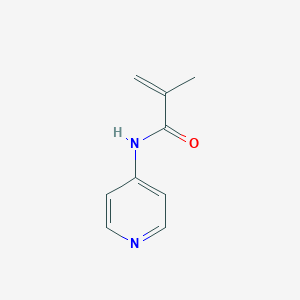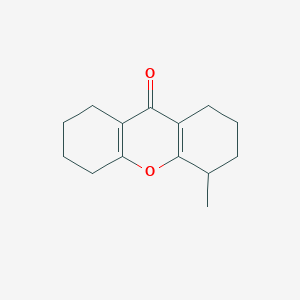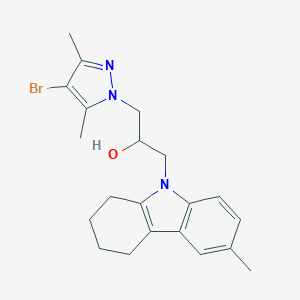![molecular formula C21H25N3O3 B289231 3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)
3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the quinazolinone family and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to regulate glucose metabolism and insulin secretion in pancreatic beta cells. Furthermore, it has been shown to improve cognitive function and memory by modulating synaptic plasticity and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit significant anticancer, antidiabetic, and neuroprotective effects. However, a limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular and inflammatory diseases. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis method and improve the safety profile of this compound.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone involves the reaction of 4-(4-ethoxyphenyl)-2-hydrazinylquinazoline with ethyl 2-(chloromethyl)acetoacetate in the presence of a base. The resulting product is then treated with ethylene glycol to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to possess antidiabetic properties by regulating glucose metabolism and insulin secretion. Furthermore, it has been studied for its neuroprotective effects and has been shown to improve cognitive function and memory.
Eigenschaften
Molekularformel |
C21H25N3O3 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-2-[[ethyl(2-hydroxyethyl)amino]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H25N3O3/c1-3-23(13-14-25)15-20-22-19-8-6-5-7-18(19)21(26)24(20)16-9-11-17(12-10-16)27-4-2/h5-12,25H,3-4,13-15H2,1-2H3 |
InChI-Schlüssel |
IJNGLSKOVWCIPK-UHFFFAOYSA-N |
SMILES |
CCN(CCO)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OCC |
Kanonische SMILES |
CCN(CCO)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)
![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)



![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)

![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)